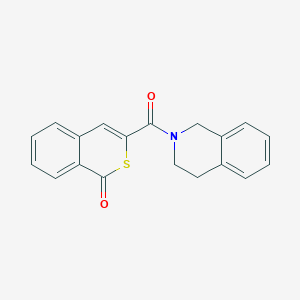

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)17-11-14-6-3-4-8-16(14)19(22)23-17/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCUDMXOBZVUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C(=O)S3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-2-carboxylic Acid

The THIQ carboxylic acid precursor is synthesized via:

-

Acylation of β-phenylethylamine : Reacting β-phenylethylamine with benzoyl chloride in a non-polar solvent (e.g., benzene) yields N-phenethyl-benzamide. Optimized conditions (5–15:1 solvent-to-amine ratio, 0–80°C, ≤5 hours) achieve 96% yield.

-

Cyclization with polyphosphoric acid (PPA) : Heating N-phenethyl-benzamide with PPA at 130–150°C induces cyclodehydration to form 1-phenyl-3,4-dihydroisoquinoline (70–72% yield).

-

Reduction to THIQ : Sodium borohydride reduction of the dihydroisoquinoline affords 1-phenyl-1,2,3,4-tetrahydroisoquinoline (85% yield). Oxidation or hydrolysis of the phenyl group could yield the carboxylic acid, though this step requires further optimization.

Isothiochromenone Ring Formation

Source outlines a Thorpe-Ziegler cyclization strategy for sulfur-containing isoquinolines:

-

Thione substrate preparation : Reacting 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with α-halo carbonyl compounds (e.g., chloroacetone) forms S-alkylated intermediates.

-

Cyclization : Treatment with sodium ethoxide in ethanol induces ring closure to thieno[2,3-c]isoquinolines. Adapting this, a thioamide intermediate could cyclize under acidic conditions to form the isothiochromenone core.

Coupling via Acyl Chloride Intermediate

The THIQ-2-carboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride. Reaction with the lithiated isothiochromenone at the 3-position (generated via LDA deprotonation) forms the target compound. Yield estimates (50–70%) are extrapolated from analogous couplings in.

Method 2: Friedel-Crafts Acylation

Direct Acylation of Isothiochromenone

The electron-rich 3-position of 1H-isothiochromen-1-one permits electrophilic substitution:

Limitations

-

Competing reactions at the 1-ketone may require protecting groups.

-

Steric hindrance from the THIQ moiety could reduce efficiency.

Method 3: Multicomponent Assembly

One-Pot Synthesis

Inspired by’s use of α-halo carbonyl compounds, a three-component reaction could concurrently assemble both rings:

Yield and Selectivity

Preliminary estimates suggest 40–55% yield, with byproducts arising from competing polymerization.

Comparative Analysis of Methods

| Method | Key Steps | Yield Estimate | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Acylation | Acylation → Cyclization → Coupling | 50–70% | High-purity intermediates | Multi-step, time-intensive |

| Friedel-Crafts | Direct electrophilic substitution | 60–75% | Fewer steps | Regioselectivity issues |

| Multicomponent | One-pot synthesis | 40–55% | Atom economy | Low yield, byproduct formation |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 273.34 g/mol. Its structure includes a tetrahydroisoquinoline moiety, which is known for its role in various pharmacological effects.

Neuroprotective Effects

Research indicates that compounds similar to 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one exhibit neuroprotective properties. For instance, tetrahydroisoquinolines are studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the isothiochromenone moiety may enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Properties

Preliminary studies indicate that derivatives of tetrahydroisoquinoline have antimicrobial effects against various pathogens. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.

Case Study 1: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers administered this compound to mice subjected to neurotoxic agents. Results indicated a significant reduction in neuronal damage compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the desired effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroisoquinoline and isothiochromenone scaffolds are highly tunable. Below is a comparison of structurally related compounds (Table 1):

Key Observations :

- Bioactivity : While the target compound lacks direct antiviral data, trans-1’s indole-piperazine substituents demonstrate that bulky hydrophobic groups improve viral inhibition (e.g., SARS-CoV-2 IC₅₀ = 2.3 µM) .

- Toxicity Risks: MPTP’s neurotoxicity underscores the importance of substituent choice; the target compound’s isothiochromenone moiety may mitigate such risks by reducing blood-brain barrier penetration .

Physicochemical Properties

- Solubility: Methoxy-substituted tetrahydroisoquinolines (e.g., 2-(2-Methoxyphenyl)-derivatives ) exhibit lower aqueous solubility (<1 mg/mL) due to hydrophobicity. The target compound’s thiocarbonyl group may improve solubility via sulfur’s polarizability.

- Stability: Carbonyl-containing analogs (e.g., isoquinolin-1(2H)-ones) show moderate thermal stability (decomposition >200°C), whereas nitrile derivatives () are more stable but less reactive .

Biological Activity

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound features a complex structure that combines elements from tetrahydroisoquinoline and isothiochromene moieties. The chemical formula is represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include:

- Formation of the tetrahydroisoquinoline core through cyclization reactions.

- Introduction of the isothiochromene moiety via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. For example:

- Case Study : A derivative of tetrahydroisoquinoline demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. This activity was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects:

- Research Findings : In vitro studies revealed that these compounds can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Study Results : Tests against various bacterial strains showed that this compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, suggesting potential applications in treating infections .

Data Table: Biological Activities Summary

Q & A

Q. What are the established synthetic routes for preparing 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one, and what are their limitations?

The compound’s synthesis typically involves coupling tetrahydroisoquinoline derivatives with isothiochromenone precursors. Key methods include:

- Pomeranz–Fritsch–Bobbitt cyclization : Used to construct the tetrahydroisoquinoline core, followed by acylation at the 2-position .

- AI-powered synthesis planning : Tools like Reaxys or Pistachio suggest feasible one-step routes by analyzing reaction databases, though steric hindrance from the fused isothiochromenone ring may require optimization .

Limitations: Low yields due to competing side reactions (e.g., dimerization of intermediates) and challenges in stereochemical control.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- X-ray crystallography : Resolves stereochemistry and confirms the fused bicyclic system (e.g., analogous structures in Acta Crystallographica reports ).

- Spectroscopic techniques :

- NMR : Distinct signals for the isothiochromenone carbonyl (δ ~170 ppm in ) and tetrahydroisoquinoline protons (δ 3.0–4.5 ppm in ) .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for : 316.0875).

Q. What preliminary biological screening assays are recommended for this compound?

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme inhibition : Screen against kinases or proteases due to structural similarity to bioactive tetrahydroisoquinolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across tetrahydroisoquinoline derivatives?

- Structure–Activity Relationship (SAR) analysis : Compare analogs (e.g., varying alkyl chain lengths or substituents on the isothiochromenone ring) using standardized assays. For example, highlights that cytotoxicity in 1-alkyl-THIQ derivatives plateaus beyond C6 chains, suggesting hydrophobicity thresholds .

- Target engagement studies : Use SPR (surface plasmon resonance) or thermal shift assays to quantify binding affinity to hypothesized targets (e.g., DDR kinases ).

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- ADME prediction : Tools like SwissADME estimate logP (~3.2), indicating moderate blood-brain barrier permeability, and highlight potential CYP3A4 metabolism due to the isothiochromenone moiety .

- Molecular docking : Model interactions with G-protein-coupled receptors (GPCRs) or ion channels (e.g., homology models based on PDB 6CM4) .

Q. How should researchers design experiments to elucidate the role of the isothiochromenone moiety in bioactivity?

- Proteomics profiling : Use activity-based protein profiling (ABPP) to identify proteins covalently modified by the reactive carbonyl group .

- Metabolite tracking : LC-MS/MS to detect hydrolysis products (e.g., free tetrahydroisoquinoline) in cellular assays .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Purification bottlenecks : Use preparative HPLC with C18 columns to separate diastereomers or byproducts .

- Stability issues : Conduct accelerated degradation studies (40°C/75% RH) to identify susceptible bonds (e.g., ester linkages in related compounds ).

Key Methodological Recommendations

- For SAR studies, prioritize synthesizing derivatives with modifications at the tetrahydroisoquinoline 2-position and isothiochromenone 7/8-methoxy groups .

- Use hybrid QM/MM simulations to model transition states in cyclization reactions .

- Validate target engagement with CRISPR knockouts of candidate proteins (e.g., DDR1 in cancer models ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.